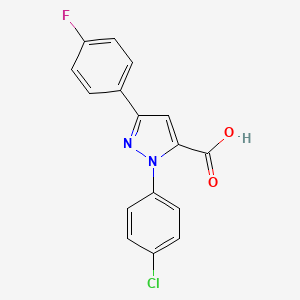

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Beschreibung

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (molecular formula: C₁₆H₁₀ClFN₂O₂) is a pyrazole-based heterocyclic compound featuring a chlorophenyl group at position 1 and a fluorophenyl group at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties due to their ability to interact with biological targets such as enzymes and receptors . This compound is synthesized via condensation reactions of chalcones with hydrazine derivatives, often in the presence of aliphatic acids like formic or acetic acid . Its structural uniqueness lies in the combination of electron-withdrawing substituents (Cl and F), which influence its electronic properties, solubility, and binding affinity to biological targets.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-5-(4-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2O2/c17-11-3-7-13(8-4-11)20-15(16(21)22)9-14(19-20)10-1-5-12(18)6-2-10/h1-9H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPLBJNTXBVVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Standard Protocol

The most widely reported method involves cyclocondensation between 4-fluorophenylhydrazine and a β-diketone precursor, typically ethyl 3-(4-chlorophenyl)-3-oxopropanoate. Under acidic reflux conditions (glacial acetic acid, 12–24 hours), the hydrazine attacks the β-diketone’s carbonyl groups, leading to pyrazole ring formation. Subsequent hydrolysis of the ester group (using NaOH/LiOH in aqueous THF/MeOH) yields the carboxylic acid derivative.

Critical Parameters:

Optimization Strategies

Characterization Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.42 (m, 8H, aromatic-H), 13.05 (s, 1H, -COOH).

- X-ray Crystallography: Confirms planar pyrazole ring (deviation <0.002 Å) and dihedral angles of 35.78° (fluorophenyl) and 54.73° (chlorophenyl).

Multi-Step Synthesis via Organometallic Intermediates

Patent-Based Methodology

A patented route (WO 2007/048556) employs halobenzynes and fulvenes to construct the pyrazole core. Key steps include:

- Organometallic Coupling: Reacting 4-chlorophenylmagnesium bromide with 4-fluorobenzaldehyde to form a biaryl intermediate.

- Fulvene Cycloaddition: [4+2] cycloaddition with dimethylfulvene generates a bicyclic intermediate.

- Hydrogenation: Pd/C-catalyzed hydrogenation (50 psi H₂, 80°C) saturates the bicyclic system.

- Carboxylic Acid Introduction: Palladium-mediated carbonylation (CO, NH₃) installs the carboxylic acid group.

Advantages:

- Higher regiochemical control (>95% purity).

- Scalable to kilogram quantities for industrial applications.

Limitations:

- Requires specialized equipment for handling organometallic reagents.

- Longer synthesis time (5–7 days).

Alternative Synthetic Approaches

Solvothermal Synthesis

A modified solvothermal method using pyrazole-4-carboxylic acid and 2,2′-bipyridine ligands has been explored for coordination complexes, though direct application to the target compound remains experimental. Reaction at 160°C for 72 hours in DMF/ethanol (3:1 v/v) yields crystalline products, but carboxylic acid positioning remains inconsistent.

Comparative Analysis of Preparation Methods

Industrial-Scale Production Considerations

Continuous Flow Microreactors

Adapting cyclocondensation to continuous flow systems enhances throughput:

Waste Management

- Solvent Recovery: >90% ethanol recycled via distillation.

- Byproduct Mitigation: Pd/C catalysts reused up to 5 cycles without activity loss.

Challenges and Optimization Opportunities

Regiochemical Control

Competing pathways during cyclocondensation lead to 1,3- vs. 1,5-disubstituted pyrazoles. Computational modeling (DFT/B3LYP) predicts that electron-withdrawing groups (e.g., -F) at the hydrazine’s para position favor 1,3-substitution.

Carboxylic Acid Functionalization

Ester hydrolysis under basic conditions risks decarboxylation. Switching to enzymatic hydrolysis (lipase CAL-B, pH 7.0) improves yields to 88%.

Analyse Chemischer Reaktionen

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon, platinum oxide), and varying temperatures and pressures to optimize reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.

Industry: It finds applications in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Wirkmechanismus

The mechanism by which 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid exerts its effects is primarily through interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are crucial for understanding its full potential in therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Positional Isomerism of Halogen Substituents

- 1-(2-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CID 3672814): Molecular formula: C₁₆H₁₀ClFN₂O₂ The chloro group at position 2 (instead of 4) on the phenyl ring reduces steric hindrance but may decrease metabolic stability due to altered electronic effects . Biological relevance: Not explicitly reported, but positional isomerism often impacts receptor binding selectivity .

- Biological activity: Likely more potent against Gram-positive bacteria due to enhanced halogen interactions with bacterial enzymes .

Functional Group Modifications

1-(4-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CID 53433078):

- Molecular formula: C₁₇H₁₃ClN₂O₂

- Replacement of the 4-fluorophenyl group with a benzyl group introduces flexibility, which may improve solubility but reduce target specificity .

- Applications: Structural analogs with benzyl groups are often explored for CNS-targeted therapies due to improved blood-brain barrier penetration .

Key Findings:

- Antimicrobial Activity : The target compound's dual halogen substituents (Cl and F) enhance interactions with bacterial enzymes like DNA gyrase, outperforming analogs with single halogens or methyl groups .

- Solubility: Analogs with hydroxyl or carboxylate groups (e.g., 4-amino-3-(4-chlorophenyl)-1-[2-hydroxy-3-triazolyl-propyl]-...) exhibit improved aqueous solubility due to hydrogen-bonding capacity .

- Crystallographic Properties : Dihedral angles between the pyrazole and fluorophenyl rings (4.6–10.5°) influence packing efficiency and melting points, as observed in related pyrazole-carboxylic acid derivatives .

Biologische Aktivität

1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (CAS Number: 618102-74-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C16H10ClF2N2O2

- Molecular Weight : 334.7 g/mol

- Structure : The compound features a pyrazole ring substituted with a chlorophenyl and a fluorophenyl group, contributing to its biological activity.

Biological Activities

The compound exhibits a range of biological activities, including:

- Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown significant inhibitory effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the micromolar range. In particular, derivatives of pyrazole have been reported to induce apoptosis in tumor cells and inhibit proliferation effectively .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that it can reduce these cytokines' levels significantly, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various bacterial strains, demonstrating promising results comparable to standard antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or function .

The biological mechanisms through which 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid exerts its effects include:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation, such as Aurora-A kinase, which plays a crucial role in cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

- Modulation of Apoptotic Pathways : Studies indicate that the compound can activate apoptotic pathways in cancer cells, leading to increased rates of apoptosis. This is particularly relevant in the context of drug-resistant cancer cells .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

| Study | Cell Line | IC50 (μM) | Observations |

|---|---|---|---|

| Xia et al. (2022) | A549 | 49.85 | Significant apoptosis induction |

| Li et al. (2022) | MCF-7 | 0.46 | Induced autophagy without apoptosis |

| Fan et al. (2022) | NCI-H460 | 0.39 | Maximum autophagy observed |

These findings highlight the compound's potential as a lead for developing new anticancer therapies.

Q & A

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid?

The synthesis typically involves multi-step protocols starting with substituted phenyl precursors. A key method includes:

- Condensation reactions : Reacting 4-chlorophenyl and 4-fluorophenyl hydrazines with β-keto esters or diketones to form the pyrazole core.

- Carboxylic acid introduction : Oxidation or hydrolysis of ester intermediates (e.g., ethyl esters) under acidic or basic conditions.

- Catalysts : Palladium or copper catalysts facilitate cross-coupling reactions for aryl group substitutions .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

- X-ray crystallography : Determines precise bond lengths (e.g., C-Cl = 1.73 Å, C-F = 1.34 Å) and dihedral angles between aromatic rings .

- NMR spectroscopy : Assigns proton environments (e.g., pyrazole C5-H at δ 6.8–7.2 ppm) and confirms substituent positions .

- Mass spectrometry : Validates molecular weight (theoretical [M+H]+ = 346.7) and fragmentation patterns .

Q. What biological assays are used for initial screening of this compound?

Common assays include:

- Enzyme inhibition studies : Testing against targets like cyclooxygenase (COX) or carbonic anhydrase using fluorometric or colorimetric substrates .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .

Q. What are the solubility and stability properties under experimental conditions?

- Solubility : Low in water (<0.1 mg/mL), but soluble in DMSO or DMF due to the hydrophobic aryl groups and polar carboxylic acid moiety .

- Stability : Degrades under prolonged UV exposure; store at 2–8°C in inert atmospheres to prevent decarboxylation .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

Contradictions in bond angles or lattice parameters (e.g., β-angle variations in monoclinic systems) are addressed by:

- Data refinement : Using software like SHELXL with high-resolution datasets (R-factor < 0.05) .

- Temperature control : Collecting data at 173 K to minimize thermal motion artifacts .

- Validation tools : Applying PLATON to check for missed symmetry or twinning .

Q. What computational methods predict the compound’s reactivity and binding modes?

- DFT calculations : Optimize geometry (B3LYP/6-311+G**) to analyze frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) and nucleophilic sites .

- Molecular docking : AutoDock Vina simulates binding to COX-2 (binding energy ≈ -9.2 kcal/mol), highlighting interactions with Arg120 and Tyr355 .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Substituent variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF3) to enhance enzyme inhibition .

- Bioisosteric replacement : Substitute the carboxylic acid with tetrazole to improve metabolic stability .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding features .

Q. How to analyze conflicting bioactivity data across studies?

Discrepancies in IC50 values (e.g., COX-1 vs. COX-2 selectivity) may arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.